molecular formula C22H23FN2O2 B2658622 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 877786-58-8

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2658622
CAS No.: 877786-58-8
M. Wt: 366.436
InChI Key: MMVJFRFAXJERLV-UHFFFAOYSA-N
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Description

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with 7,8-dimethyl groups and a methylene-linked 4-fluorophenylpiperazine moiety. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties.

Key structural attributes include:

  • Coumarin core: The 7,8-dimethyl substitution likely enhances lipophilicity and metabolic stability.
  • Piperazine linker: The methylene bridge connects the coumarin core to the piperazine ring, a common feature in CNS-active compounds.

Characterization methods for analogous compounds (e.g., NMR, MS, X-ray crystallography) are well-documented in the literature, with tools like SHELXL and WinGX frequently employed for structural refinement .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-3-8-20-17(13-21(26)27-22(20)16(15)2)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJFRFAXJERLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone structure is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the chromenone structure may contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituent on Piperazine Linker Key Characterization Methods Reference
4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one Chromen-2-one 4-Fluorophenyl Methylene NMR, MS (hypothetical) N/A
4-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one Chromen-2-one 4-Methoxyphenyl Methylene NMR, MS
4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one Chromen-2-one Thiophen-2-yl-triazole Thiomethyl FT-IR, NMR, DFT (B3LYP/cc-pVDZ)
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline 7-Chloroquinoline Methanone 1H-NMR, EI-MS, HRMS
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Spirodecane Phenyl Propyl Chromatography, spectroscopic data

Structural Variations and Implications

  • Aryl Substituents :

    • The 4-fluorophenyl group in the target compound offers electron-withdrawing properties, contrasting with the electron-donating 4-methoxyphenyl group in its analog . This difference may affect receptor binding kinetics and metabolic stability.
    • Thiophen-2-yl-triazole () replaces the piperazine ring entirely, introducing a heterocyclic system with sulfur-containing aromaticity, which could alter solubility and target selectivity .
  • The thiomethyl linker in the triazole analog () introduces a sulfur atom, which may enhance lipophilicity and oxidative stability .
  • Core Replacements :

    • The spirodecane core () diverges entirely from coumarin, demonstrating how core rigidity impacts molecular geometry and binding pocket compatibility .

Computational and Spectroscopic Insights

  • DFT Studies : The triazole-thiophene analog () was analyzed using B3LYP/cc-pVDZ calculations, revealing HOMO-LUMO energy gaps and Mulliken charges critical for predicting reactivity .
  • NMR Trends: Piperazine protons in the 4-methoxyphenyl analog resonate at δ 3.70–3.90 ppm, whereas quinoline derivatives () show distinct aromatic proton signals at δ 8.76 ppm .

Biological Activity

The compound 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following details:

  • IUPAC Name : this compound
  • Molecular Formula : C20H23FN4O2
  • Molecular Weight : 364.43 g/mol

This compound features a chromenone core with a piperazine substituent, which is known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator of:

  • Serotonin (5-HT) Receptors : The compound's ability to bind to serotonin receptors suggests potential applications in treating mood disorders.
  • Dopamine Receptors : Its interaction with dopamine receptors may indicate utility in managing conditions such as schizophrenia or Parkinson's disease.

Antidepressant Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. The modulation of serotonin and dopamine pathways is believed to contribute to these effects.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.3
A549 (Lung)10.7

The structure-activity relationship (SAR) analysis indicates that the presence of the fluorophenyl group enhances cytotoxicity against these cell lines.

Neuroprotective Effects

Research has suggested that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways. This could make them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

  • In Vivo Studies : A study involving a rodent model demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction being investigated.
  • Receptor Binding Studies : Binding affinity studies revealed that the compound has a high affinity for serotonin receptors, supporting its potential use in mood disorders.

Q & A

Basic: What are the recommended synthetic routes for 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Chromen-2-one Formation : Start with 7,8-dimethyl-2H-chromen-2-one, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄) .

Piperazine Substitution : Introduce the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or reductive amination. For example, react the chromenone intermediate with 1-(4-fluorophenyl)piperazine in the presence of formaldehyde under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) .

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

Crystal Growth : Slow evaporation from a saturated dichloromethane/hexane solution yields single crystals suitable for diffraction.

Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .

Refinement : Refine the model with SHELXL, incorporating anisotropic displacement parameters and validating geometric restraints (e.g., bond lengths, angles) .

Validation : Check for outliers using PLATON (e.g., R-factor >5% may indicate disorder) and deposit the CIF in the Cambridge Structural Database .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

Enzyme Inhibition : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays. For example, measure IC₅₀ values via ADP-Glo™ kinase assays at varying compound concentrations (1 nM–10 µM) .

Cellular Uptake : Assess permeability using Caco-2 cell monolayers. Calculate apparent permeability (Papp) with LC-MS quantification after 2-hour incubation .

Cytotoxicity : Perform MTT assays on HEK293 cells (48-hour exposure, 0.1–100 µM) to determine selectivity indices .

Advanced: How can crystallographic data contradictions (e.g., disordered moieties) be resolved?

Methodological Answer:

Disorder Modeling : In SHELXL, split the disordered piperazine or fluorophenyl group into two or more positions with occupancy refinement. Apply SIMU and DELU restraints to stabilize anisotropic displacement .

Twinned Data : For twinned crystals (common in monoclinic systems), use the TWIN/BASF commands in SHELXL. Validate with the R1/R1(w) ratio; a value <2 indicates successful de-twinning .

Validation Tools : Cross-check with CheckCIF for geometry outliers (e.g., C–C bond lengths deviating >3σ from Engh-Huber parameters) .

Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl-piperazine derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

  • Halogen replacements (e.g., Cl, Br at the 4-fluorophenyl position).
  • Piperazine ring modifications (e.g., N-methylation, spirocyclic analogs) .

Activity Mapping : Test analogs against a panel of targets (e.g., serotonin receptors, DAT). Use Table 1 for SAR trends:

SubstituentTarget Affinity (Ki, nM)Selectivity Ratio (5-HT1A/DAT)
4-F12 ± 1.58.3
4-Cl8 ± 0.95.7
N-Me45 ± 3.21.2

Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate steric/electronic effects with activity .

Advanced: What strategies mitigate impurities during synthesis?

Methodological Answer:

Impurity Profiling : Identify by-products (e.g., des-fluoro analogs) via LC-HRMS (Q-TOF) in positive ion mode .

Process Optimization :

  • Reduce alkylation side-products by controlling formaldehyde stoichiometry (<1.1 eq).
  • Use scavenger resins (e.g., trisamine) to trap unreacted intermediates .

Purification : Employ preparative HPLC (Chromolith RP-18e column, gradient: 10–90% acetonitrile/water) for challenging separations .

Advanced: How to resolve discrepancies in biological assay reproducibility?

Methodological Answer:

Source Verification : Confirm compound identity via ¹H/¹³C NMR (DMSO-d6, 500 MHz) and HRMS (ESI+, m/z calculated for C₂₂H₂₄FN₃O₂: 382.1924) .

Assay Conditions : Standardize protocols:

  • Pre-incubate enzymes/compounds for 30 minutes to ensure equilibration.
  • Include internal controls (e.g., known inhibitors) in each plate .

Data Normalization : Use Z’-factor analysis to validate assay robustness (Z’ >0.5 required) .

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